L-Threose phenylosazone

Vue d'ensemble

Description

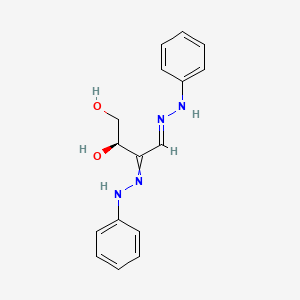

L-Threose phenylosazone is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.34 g/mol . It is a derivative of threose, a four-carbon sugar, and is formed through the reaction of threose with phenylhydrazine. This compound is known for its crystalline structure and is used in various scientific research applications.

Méthodes De Préparation

L-Threose phenylosazone is synthesized through the reaction of threose with phenylhydrazine. . The general reaction conditions include:

Reagents: Threose and phenylhydrazine

Solvent: Typically water or ethanol

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Time: The reaction time can vary but is generally completed within a few hours

Analyse Des Réactions Chimiques

Osazone Formation and Mechanism

L-Threose phenylosazone is synthesized via the osazone reaction , which involves three key steps:

-

Formation of phenylhydrazone : L-Threose reacts with one equivalent of phenylhydrazine to form a phenylhydrazone intermediate.

-

Oxidation and elimination : Two additional equivalents of phenylhydrazine induce oxidation at the α-carbon (C2), converting the carbonyl group into a bis-phenylhydrazone.

-

Crystallization : The reaction releases aniline and ammonia, yielding the stable phenylosazone derivative .

Key Observations :

-

Osazone formation eliminates stereochemical information at C2, making it impossible to distinguish between aldoses that differ only at this position (e.g., L-threose and L-erythrose) .

-

The reaction is diagnostic for aldoses , as ketoses require prior tautomerization to aldoses under basic conditions .

Oxidation Reactions

This compound serves as a precursor in oxidation studies:

Example :

Oxidation of L-threose with nitric acid yields L-(-)-tartaric acid, while D-erythrose produces meso-tartaric acid, highlighting their stereochemical differences .

Ruff Degradation

This two-step process shortens the aldose chain:

-

Oxidation : L-Threose is oxidized to L-threonic acid using bromine water.

-

Decarboxylation : L-Threonic acid undergoes oxidative decarboxylation with hydrogen peroxide and ferric sulfate, yielding a triose .

Application :

Ruff degradation of this compound helps identify lower sugars in structural studies .

Structural and Mechanistic Insights

-

Stereochemical Loss : The C2 configuration is erased during osazone formation, simplifying structural analysis but limiting resolution for epimeric aldoses .

-

Mechanistic Pathway :

This reaction involves sequential nucleophilic attacks and eliminations .

Research Implications

Recent studies emphasize this compound’s utility in:

-

Xeno-nucleic Acid (XNA) Research : Stability under acidic conditions makes threose derivatives promising for biomedical applications .

-

Enzymatic Studies : Its non-reducing nature avoids interference in glycosidase assays .

This comprehensive analysis underscores this compound’s role as a cornerstone in carbohydrate chemistry, enabling advancements in stereochemical elucidation, synthetic biology, and biochemical diagnostics.

Applications De Recherche Scientifique

L-Threose phenylosazone has several scientific research applications, including:

Chemistry: Used as a reagent in the study of carbohydrate chemistry and stereochemistry.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the synthesis of other bioactive compounds and as a standard in analytical chemistry

Mécanisme D'action

The mechanism of action of L-Threose phenylosazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

L-Threose phenylosazone can be compared with other similar compounds such as:

Erythrose phenylosazone: Another osazone derivative formed from erythrose.

Glucose phenylosazone: Formed from glucose and phenylhydrazine, commonly used in carbohydrate chemistry.

Fructose phenylosazone: Formed from fructose and phenylhydrazine, used in the study of ketose sugars.

The uniqueness of this compound lies in its specific stereochemistry and the particular reactions it undergoes, making it valuable for specific research applications .

Propriétés

Numéro CAS |

1194754-30-7 |

|---|---|

Formule moléculaire |

C16H18N4O2 |

Poids moléculaire |

298.34 |

Nom IUPAC |

(R,3E,4E)-3,4-bis(2-phenylhydrazono)butane-1,2-diol |

InChI |

InChI=1S/C16H18N4O2/c21-12-16(22)15(20-19-14-9-5-2-6-10-14)11-17-18-13-7-3-1-4-8-13/h1-11,16,18-19,21-22H,12H2/b17-11+,20-15+/t16-/m0/s1 |

Clé InChI |

VNANLDVSKUEPHC-QYBCUKMXSA-N |

SMILES |

OC[C@H](O)C(/C=N/NC1=CC=CC=C1)=N/NC2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Threose phenylosazone, L-; L-Threose phenylosazone; L-Glycero-tetrosulose, bis(phenylhydrazone); |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.